molecular formula C11H6ClF6N B3042526 2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile CAS No. 646497-78-1

2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile

Cat. No. B3042526
CAS RN: 646497-78-1
M. Wt: 301.61 g/mol
InChI Key: BGSSPTHCROWCMS-UHFFFAOYSA-N
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Description

2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile is a chemical compound with the molecular formula C11H6ClF6N . It is used as a building block in chemical synthesis .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, involves the use of 2-chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile consists of a carbon chain with a chlorine atom and a phenyl group attached. The phenyl group contains two trifluoromethyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile include its molecular formula (C11H6ClF6N) and molecular weight (301.62) . More detailed properties such as melting point, boiling point, and density are not provided in the search results.

Future Directions

The future directions of 2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile and similar compounds involve their increasing use in the agrochemical and pharmaceutical industries . The development of novel applications of trifluoromethylpyridine will likely continue in the future .

properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF6N/c12-9(5-19)3-6-1-7(10(13,14)15)4-8(2-6)11(16,17)18/h1-2,4,9H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSSPTHCROWCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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